molecular formula C20H24ClN5O B4501925 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No.: B4501925
M. Wt: 385.9 g/mol
InChI Key: NHVMWPQZYRXDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C20H24ClN5O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1669381 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

One line of research involves the synthesis and exploration of the pharmacological properties of pyrimidine derivatives. For instance, Mattioda et al. (1975) synthesized a series of new 4-piperazinopyrimidines bearing a methylthio substituent, which displayed a profile inclusive of antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Among these, two compounds were selected for clinical investigations due to their powerful antiemetic activity, demonstrating the compound's potential in medicinal chemistry (Mattioda et al., 1975).

Structural and Chemical Studies

Research also extends to structural and chemical studies, as seen in the work by Pisklak et al. (2008), who synthesized 1-aryl- or 1-heteroaryl-piperazinylbutyl derivatives with pyrido[1,2-c]pyrimidine imide moiety. These derivatives were expected to exhibit higher selectivity to 5-HT1A receptors. Solid-state 13C CPMAS NMR spectroscopy and X-ray crystallography were employed to study the structure, indicating the importance of these compounds in understanding receptor interactions (Pisklak et al., 2008).

Antagonistic Properties

The compound's derivatives have also been investigated for their antagonistic properties. Parlow et al. (2009) prepared piperazinyl-glutamate-pyrimidines with modifications leading to highly potent P2Y12 antagonists. This research highlights the compound's relevance in developing treatments for conditions related to platelet aggregation, showcasing its therapeutic potential (Parlow et al., 2009).

Properties

IUPAC Name

(3-chlorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c21-17-6-4-5-16(13-17)20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-2-1-3-8-24/h4-6,13-15H,1-3,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVMWPQZYRXDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.